1,3-Dimethyl-2-(2,4,5-trimethoxyphenyl)benzimidazol-3-ium;chloride
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Overview
Description
1,3-Dimethyl-2-(2,4,5-trimethoxyphenyl)benzimidazol-3-ium chloride is a synthetic organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole core substituted with a 2,4,5-trimethoxyphenyl group and two methyl groups. The chloride ion serves as the counterion to balance the positive charge on the benzimidazole nitrogen. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)benzimidazol-3-ium chloride typically involves the condensation of ortho-phenylenediamine with a substituted benzaldehyde. The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulphite under mild conditions. The general reaction scheme is as follows:
Starting Materials: Ortho-phenylenediamine and 2,4,5-trimethoxybenzaldehyde.
Reaction Conditions: The reaction is conducted in a solvent mixture, often under reflux conditions.
Oxidizing Agent: Sodium metabisulphite is used to facilitate the formation of the benzimidazole ring.
Isolation: The product is typically isolated by washing with hexane and water to remove impurities.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-(2,4,5-trimethoxyphenyl)benzimidazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can modify the benzimidazole ring or the substituents on the phenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole nitrogen or the methoxy groups on the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Sodium metabisulphite, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole or phenyl ring .
Scientific Research Applications
1,3-Dimethyl-2-(2,4,5-trimethoxyphenyl)benzimidazol-3-ium chloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization and other biological targets.
Medicine: Investigated for its antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)benzimidazol-3-ium chloride involves its interaction with specific molecular targets. The compound can bind to tubulin, inhibiting its polymerization and thus disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other proteins such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its broad-spectrum biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-phenylbenzimidazolium chloride: Lacks the methoxy groups on the phenyl ring, resulting in different biological activity.
2-Chloro-1,3-dimethylbenzimidazolium chloride: Contains a chlorine atom instead of the trimethoxyphenyl group, leading to distinct chemical properties and reactivity.
1,3-Dimethyl-2-(3,4,5-trimethoxyphenyl)benzimidazolium chloride: Similar structure but with different positioning of the methoxy groups, affecting its interaction with biological targets.
Uniqueness
1,3-Dimethyl-2-(2,4,5-trimethoxyphenyl)benzimidazol-3-ium chloride is unique due to the presence of the 2,4,5-trimethoxyphenyl group, which enhances its ability to interact with various biological targets and contributes to its diverse biological activities. The specific arrangement of methoxy groups plays a crucial role in its binding affinity and specificity towards different proteins and enzymes.
Properties
IUPAC Name |
1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)benzimidazol-3-ium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N2O3.ClH/c1-19-13-8-6-7-9-14(13)20(2)18(19)12-10-16(22-4)17(23-5)11-15(12)21-3;/h6-11H,1-5H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXKZEZJUPPOIQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2[N+](=C1C3=CC(=C(C=C3OC)OC)OC)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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